molecular formula C14H12BrNO B13709011 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone

1-(6-Bromo-2-naphthyl)-2-pyrrolidinone

Cat. No.: B13709011
M. Wt: 290.15 g/mol
InChI Key: ZIJCFRCLDPCPGD-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-naphthyl)-2-pyrrolidinone is a chemical compound that belongs to the class of naphthyl derivatives It is characterized by the presence of a bromine atom at the 6th position of the naphthyl ring and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthyl derivatives .

Scientific Research Applications

1-(6-Bromo-2-naphthyl)-2-pyrrolidinone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine atom and the naphthyl ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the bromine atom and the pyrrolidinone group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

1-(6-bromonaphthalen-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C14H12BrNO/c15-12-5-3-11-9-13(6-4-10(11)8-12)16-7-1-2-14(16)17/h3-6,8-9H,1-2,7H2

InChI Key

ZIJCFRCLDPCPGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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